Ethyl 5-chloronicotinate

概述

描述

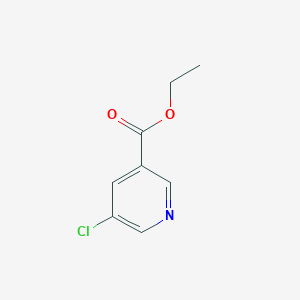

Ethyl 5-chloronicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 5-chloronicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl nicotinate. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. Another method involves the cyclization of intermediates derived from the reaction of vinyl butyl ether with Vilsmeier salt, followed by condensation with ethyl cyanoacetate and subsequent annulation in hydrochloric acid ethanol solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of solid phosgene and N,N-dimethylformamide to generate Vilsmeier salt, which then reacts with vinyl butyl ether to form intermediates. These intermediates undergo further reactions, including condensation and cyclization, to yield this compound. The process is optimized for high yield and purity, making it suitable for large-scale production .

化学反应分析

Types of Reactions: Ethyl 5-chloronicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-chloronicotinic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or dimethylformamide.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solutions.

Major Products:

Nucleophilic Substitution: Products include various substituted nicotinates depending on the nucleophile used.

Ester Hydrolysis: The primary product is 5-chloronicotinic acid.

科学研究应用

Scientific Research Applications

Ethyl 5-chloronicotinate finds applications in several scientific fields:

Chemistry

- Intermediate in Organic Synthesis : Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Biological Activity Studies : Investigated for potential antimicrobial and anti-inflammatory properties. Research indicates its effectiveness against various bacterial strains, suggesting applications in developing new antimicrobial agents.

- Neuroprotective Research : Explored for its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, potentially modulating neurotransmitter systems.

Medicine

- Drug Development : Its unique structural properties allow for interactions with specific molecular targets, making it a candidate for further pharmacological investigations.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes, indicating potential use in treating inflammatory diseases.

- Neuroprotective Potential : May provide therapeutic benefits in neurodegenerative conditions by modulating neurotransmitter systems.

Numerous studies have investigated the applications of this compound:

- Antimicrobial Activity Study : A study demonstrated its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics.

- Neuroprotective Mechanism Exploration : Research focused on its interaction with neurotransmitter receptors to assess its protective effects against neurodegeneration.

- Synthesis Optimization : Case studies on synthesis methods revealed improved yields using modified reaction conditions, which could enhance industrial applications.

作用机制

The mechanism of action of ethyl 5-chloronicotinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Ethyl 5-chloronicotinate can be compared with other nicotinic acid derivatives:

Ethyl nicotinate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

5-Chloronicotinic acid: The non-esterified form, which is more acidic and less lipophilic compared to this compound.

These comparisons highlight the unique properties of this compound, such as its reactivity and solubility, which make it suitable for specific applications in research and industry.

生物活性

Ethyl 5-chloronicotinate is an organic compound with the molecular formula CHClNO. It is a derivative of nicotinic acid, where a chlorine atom replaces a hydrogen atom at the 5-position of the pyridine ring. This modification significantly influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 187.61 g/mol

- CAS Number : 20825-98-3

The compound's structure allows it to participate in diverse chemical reactions, such as nucleophilic substitution and ester hydrolysis. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity points towards its potential use in treating inflammatory diseases.

3. Neuroprotective Potential

The compound is being explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Preliminary research suggests that this compound may modulate neurotransmitter systems, providing a basis for further investigation into its therapeutic potential.

The biological activities of this compound are believed to be mediated through interactions with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors involved in disease processes, although the exact mechanisms remain to be fully elucidated.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethyl Nicotinate | 100-51-6 | Lacks chlorine, less reactive |

| 5-Chloronicotinic Acid | 100-54-0 | Non-esterified form, more acidic |

| Mthis compound | 100-57-4 | Methyl group instead of ethyl |

This comparison highlights how this compound's unique chlorine substitution may impart distinct biological properties compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study

- Inflammation Model

- Neuroprotective Study

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-chloronicotinate, and how can experimental parameters be optimized?

- Methodology : this compound is typically synthesized via esterification of 5-chloronicotinic acid using ethanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Optimization involves varying reaction time, temperature, and stoichiometry. For reproducibility, document reflux conditions (e.g., 80°C for 12 hours), solvent selection (e.g., dry toluene), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Include characterization data (NMR, IR) to confirm ester formation .

- Key Considerations : Monitor reaction progress via TLC and adjust catalyst loading to minimize side products (e.g., diethyl esters).

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Compare experimental H NMR (e.g., δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) and C NMR (e.g., δ 165 ppm for carbonyl) to literature values.

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of -OH bands from unreacted acid.

- Mass Spectrometry : Verify molecular ion peak ([M+H]⁺ at m/z 200.58) and fragmentation patterns .

- Data Interpretation : Discrepancies in spectral data may indicate residual solvents or byproducts; use preparative HPLC for further purification.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

- Methodology :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts (GIAO method) with experimental data to assess accuracy .

- Advanced Applications : Predict regioselectivity in substitution reactions (e.g., Cl vs. ester group reactivity) to guide synthetic modifications.

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Troubleshooting Framework :

Error Analysis : Check basis set limitations (e.g., exclusion of dispersion corrections) or solvent effects in DFT models .

Experimental Replication : Repeat synthesis under inert conditions (glovebox) to rule out oxidation/hydrolysis artifacts.

Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state structure) to resolve ambiguities .

Q. What strategies are recommended for investigating the toxicological and environmental persistence of this compound?

- Experimental Design :

- In Vitro Toxicity : Conduct Ames tests (OECD 471) for mutagenicity and MTT assays on human cell lines (e.g., HepG2) .

- Environmental Fate : Assess hydrolysis/photolysis rates (OECD 111) and biodegradability (OECD 301B). Use HPLC-MS to identify degradation products (e.g., 5-chloronicotinic acid) .

- Data Gaps : Prioritize studies on bioaccumulation potential (logP ~2.5) and ecotoxicity using Daphnia magna assays .

Q. How can kinetic studies improve understanding of this compound’s reaction mechanisms?

- Methodology :

- Rate Determination : Use stopped-flow spectroscopy or GC-MS to monitor ester hydrolysis under varying pH/temperature.

- Isotopic Labeling : Introduce O in the ester group to track nucleophilic attack pathways via MS analysis.

- Mechanistic Insights : Derive rate constants (k) and activation parameters (ΔH‡, ΔS‡) to distinguish between SN1/SN2 or acid-catalyzed pathways .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound research in academic publications?

- Best Practices :

- Experimental Section : Detail reagent purity, instrument calibration (e.g., NMR lock mass), and statistical analysis (e.g., ±SD for triplicate runs) .

- Supporting Information : Provide raw spectral data, chromatograms, and crystallographic files (CIF) for peer review .

Q. How can researchers design studies to resolve conflicting literature data on this compound’s physicochemical properties?

- Systematic Approach :

Meta-Analysis : Compile existing data (e.g., solubility, logP) and identify outliers using Grubbs’ test.

Standardized Protocols : Adopt OECD guidelines for measurements (e.g., shake-flask method for logP).

Collaborative Validation : Share samples with independent labs for cross-testing .

属性

IUPAC Name |

ethyl 5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPHNBKRBUSDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174943 | |

| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20825-98-3 | |

| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。